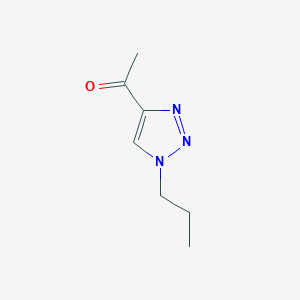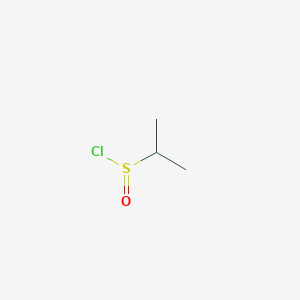
Propane-2-sulfinyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to yellow-green liquid that is sensitive to moisture and reacts with water . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfinyl compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-2-sulfinyl chloride can be synthesized through the oxidation of thiols using oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water . The reaction typically involves the following steps:
- Thiol is oxidized to sulfenyl chloride.
- Sulfenyl chloride is further oxidized to sulfinyl chloride.
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of isopropyl sulfoxide. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinyl chloride without over-chlorination to sulfonyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
Propane-2-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.
Reduction Reactions: It can be reduced to the corresponding thiol using reducing agents like lithium triethylborohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used under mild conditions to form sulfinamides and sulfinates.
Reduction: Lithium triethylborohydride is used under anhydrous conditions to reduce this compound to the corresponding thiol.
Major Products
Sulfinamides: Formed by the reaction with amines.
Sulfinates: Formed by the reaction with alcohols.
Thiols: Formed by reduction.
Aplicaciones Científicas De Investigación
Propane-2-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds.
Biology: It is employed in the modification of biomolecules through sulfinylation reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of propane-2-sulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfinylated products. The molecular targets include nucleophilic sites on amines, alcohols, and other nucleophilic species. The pathways involved typically include nucleophilic substitution and reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
Propane-2-sulfonyl chloride: Similar in structure but contains an additional oxygen atom, making it a sulfonyl chloride instead of a sulfinyl chloride.
Methane-sulfinyl chloride: A smaller analog with a similar sulfinyl functional group.
Ethane-sulfinyl chloride: Another analog with a similar sulfinyl functional group but with a different carbon chain length.
Uniqueness
Propane-2-sulfinyl chloride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form sulfinylated products makes it valuable in the synthesis of pharmaceuticals and other specialty chemicals.
Propiedades
IUPAC Name |
propane-2-sulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQATUBOUVJHZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)

![2,4-dimethyl-6-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2509527.png)
![[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2509528.png)
![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)
![1-Benzyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2509531.png)
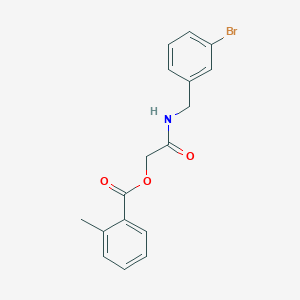
![N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509534.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)
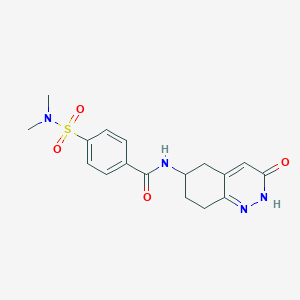
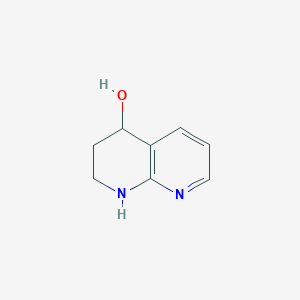
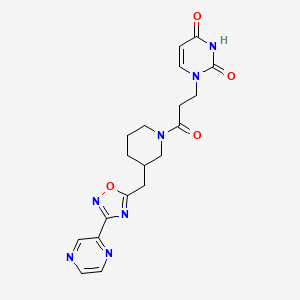
![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2509542.png)
